2-Cyclopropyl-2-methylbutanal
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Overview
Description
2-Cyclopropyl-2-methylbutanal is an organic compound belonging to the class of aldehydes It features a cyclopropyl group and a methyl group attached to the second carbon of a butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base. This reaction produces 2-cyclopropylpropanal, which is then subjected to acidified hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process typically involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methylbutanal undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, making it susceptible to nucleophilic attacks.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound to the corresponding alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Major Products Formed
Oxidation: 2-Cyclopropyl-2-methylbutanoic acid
Reduction: 2-Cyclopropyl-2-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile
Scientific Research Applications
2-Cyclopropyl-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylbutanal involves its reactivity as an aldehyde. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, leading to various chemical transformations. In biological systems, the compound can interact with enzymes and other proteins, potentially forming covalent bonds and altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropanal
- 3-Methylbutanal
- Cyclopropylmethyl ketone
Uniqueness
2-Cyclopropyl-2-methylbutanal is unique due to the presence of both a cyclopropyl group and a methyl group on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to other aldehydes. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions .
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylbutanal |
InChI |
InChI=1S/C8H14O/c1-3-8(2,6-9)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
LJAGQIRCWROFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=O)C1CC1 |
Origin of Product |
United States |
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